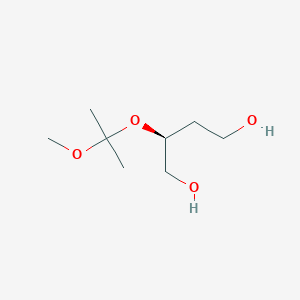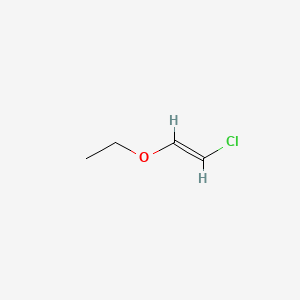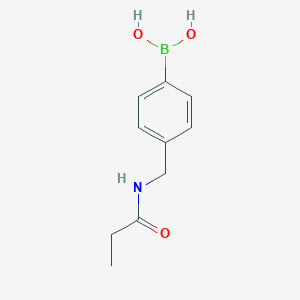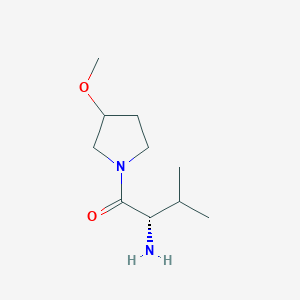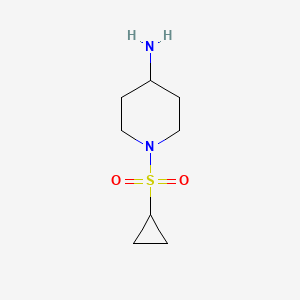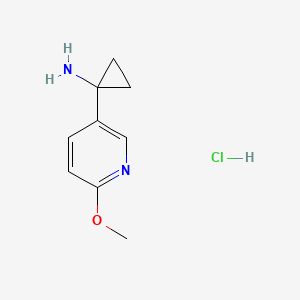
1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl It is a derivative of pyridine, featuring a methoxy group at the 6-position and a cyclopropanamine moiety
准备方法
合成路线和反应条件: 1-(6-甲氧基吡啶-3-基)环丙胺盐酸盐的合成通常包括以下步骤:
吡啶环的形成: 起始原料 6-甲氧基吡啶经过一系列反应,在 3 位引入环丙胺基团。
环丙烷化: 此步骤涉及环丙烷环的形成,可以通过各种环丙烷化反应实现。
盐酸盐的形成: 最后一步是将游离碱用盐酸处理,转化为其盐酸盐。
工业生产方法: 这种化合物的工业生产可能涉及优化反应条件,以确保高产率和纯度。这包括控制温度、压力,以及使用催化剂来促进反应。
化学反应分析
反应类型: 1-(6-甲氧基吡啶-3-基)环丙胺盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的氧化物。
还原: 还原反应可以将其转化为不同的胺衍生物。
取代: 在适当的条件下,甲氧基可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 卤素 (Cl2, Br2) 和亲核试剂 (NH3, RNH2) 用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成吡啶 N-氧化物,而还原可以生成各种胺衍生物。
科学研究应用
1-(6-甲氧基吡啶-3-基)环丙胺盐酸盐在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的合成砌块。
生物学: 研究该化合物潜在的生物活性,包括与酶和受体的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,例如开发新药。
工业: 它可能用于生产特种化学品和材料。
作用机制
1-(6-甲氧基吡啶-3-基)环丙胺盐酸盐的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体和其他蛋白质。该化合物的作用通过涉及结合这些靶标的途径介导,导致其活性或功能发生变化。
类似化合物:
- 1-(6-吗啉代吡啶-3-基)环丙胺盐酸盐
- 1-(6-甲氧基吡啶-3-基)环丙胺
比较: 1-(6-甲氧基吡啶-3-基)环丙胺盐酸盐由于其特定的结构特征,例如甲氧基和环丙胺基团,而具有独特之处。这些特征赋予与类似化合物相比,独特的化学和生物学特性。例如,甲氧基的存在可能会影响其反应性和与生物靶标的相互作用。
相似化合物的比较
- 1-(6-Morpholinopyridin-3-yl)cyclopropanamine hydrochloride
- 1-(6-Methoxypyridin-3-yl)cyclopropanamine
Comparison: 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride is unique due to its specific structural features, such as the methoxy group and cyclopropanamine moiety. These features confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the methoxy group may influence its reactivity and interaction with biological targets.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
1-(6-methoxypyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-3-2-7(6-11-8)9(10)4-5-9;/h2-3,6H,4-5,10H2,1H3;1H |
InChI 键 |
CKPBYHXIYIULRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11750598.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
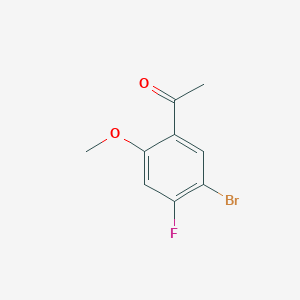
![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11750617.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)

